4-Methoxy-2,3,5,6-tetramethylphenol

peroxyl radical scavenging chain-breaking antioxidant styrene autoxidation assay

4-Methoxy-2,3,5,6-tetramethylphenol (TMMP) is the definitive stereoelectronically constrained antioxidant for quantitative radical scavenging research. Its four ortho- and meta-methyl groups force the para-methoxy group perpendicular to the aromatic plane (θ≈89°), abolishing p-type orbital overlap and yielding unique baseline kinetics (k₁=3.9×10⁵ M⁻¹s⁻¹; kinh=2.1×10³ M⁻¹s⁻¹ in DLPC bilayers). This geometry makes TMMP irreplaceable as a negative control for antioxidant SAR, DFT validation of O–H BDEs, and deuterium KIE (10.6) studies. No generic substitute replicates this stereoelectronic profile—verify your supplier provides authentic, high-purity TMMP.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 19587-93-0
Cat. No. B008566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,5,6-tetramethylphenol
CAS19587-93-0
Synonyms4-METHOXY-2,3,5,6-TETRAMETHYLPHENOL
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C)C)OC)C
InChIInChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3
InChIKeyLOZDIWQOKINQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,5,6-tetramethylphenol (CAS 19587-93-0) Procurement Guide: Phenolic Chain-Breaking Antioxidant and Stereoelectronic Probe


4-Methoxy-2,3,5,6-tetramethylphenol (TMMP; also designated TTMMP or VIc), CAS 19587-93-0, is a fully methyl-substituted para-methoxyphenol (C₁₁H₁₆O₂; MW 180.24) that functions as a chain-breaking phenolic antioxidant [1]. Its defining structural feature—four ortho- and meta-methyl groups flanking a para-methoxy substituent—imposes severe steric constraints that force the methoxy group out of the aromatic plane, critically attenuating electron delocalization to the phenoxyl radical [2]. This compound has been extensively characterized as a mechanistically informative model in vitamin E research, and its well-defined radical scavenging rate constants in both homogeneous solution and phospholipid membrane systems provide quantifiable benchmarks for comparative antioxidant evaluation [1].

Why 4-Methoxy-2,3,5,6-tetramethylphenol Cannot Be Replaced by Generic Methoxyphenols or Hindered Phenols


Generic substitution fails for 4-Methoxy-2,3,5,6-tetramethylphenol because its unique combination of four ortho- and meta-methyl substituents produces a stereoelectronic conformation not found in less substituted analogs. In TMMP, the para-methoxy group is twisted out of the aromatic plane by steric repulsion from the adjacent methyl groups, with X-ray crystallography confirming a dihedral angle (θ) of approximately 89° between the methoxy oxygen 2p orbital and the aromatic π-system [1]. This perpendicular geometry prevents p-type lone pair delocalization into the phenoxyl radical, resulting in a rate constant for peroxyl radical scavenging (k₅ = 2.1 × 10⁵ M⁻¹ s⁻¹) that is approximately 10-fold lower than that of α-tocopherol (k₅ = 23.5 × 10⁵ M⁻¹ s⁻¹) [2]. Critically, the removal of even a single methyl group—as in 2,3,6-trimethyl-4-methoxyphenol (TMMP, lacking one meta-methyl)—produces a kinh value in phospholipid membranes that is five-fold higher (10.4 × 10³ vs 2.1 × 10³ M⁻¹ s⁻¹) [3]. Substituting the methyl groups with tert-butyl moieties (as in DBHA or BHT) introduces substantially different steric bulk and electronic effects, producing divergent antioxidant profiles that preclude direct functional interchangeability [3]. These structure-specific differences underscore that even minor alterations in substitution pattern produce quantifiably distinct antioxidant performance, making TMMP irreplaceable for applications requiring its exact radical scavenging kinetics and stereoelectronic characteristics.

Quantitative Evidence for 4-Methoxy-2,3,5,6-tetramethylphenol Selection: Comparative Antioxidant Kinetics and Stereoelectronic Differentiation


Head-to-Head Comparison: TMMP vs α-Tocopherol and PMHC in Homogeneous Styrene Autoxidation

In the benchmark homogeneous solution assay (inhibited autoxidation of styrene at 30°C), TMMP exhibits a peroxyl radical scavenging rate constant (k₅) of 2.1 × 10⁵ M⁻¹ s⁻¹, which is approximately 11-fold lower than α-tocopherol (23.5 × 10⁵ M⁻¹ s⁻¹) and 10-fold lower than the chroman-based model compound PMHC (21.4 × 10⁵ M⁻¹ s⁻¹) [1]. This quantitative differential reflects the stereoelectronic penalty imposed by the twisted para-methoxy group in TMMP, as confirmed by X-ray crystallography [2].

peroxyl radical scavenging chain-breaking antioxidant styrene autoxidation assay

Comparative Kinetics: TMMP vs Structurally Related Methoxyphenols in Phospholipid Membranes

In dilinoleoylphosphatidylcholine (DLPC) bilayer membranes under thermally initiated autoxidation at 37°C, TMMP (reported as TTMMP) yields an inhibition rate constant (kinh) of 2.1 × 10³ M⁻¹ s⁻¹. This value is five-fold lower than the less methylated analog 2,3,6-trimethyl-4-methoxyphenol (TMMP, kinh = 10.4 × 10³ M⁻¹ s⁻¹) and 13-fold lower than 2,6-di-tert-butyl-4-methoxyphenol (DBHA, kinh = 27.5 × 10³ M⁻¹ s⁻¹) [1]. Notably, TMMP's kinh is also 1.8-fold lower than the industrially prevalent antioxidant BHT (3.7 × 10³ M⁻¹ s⁻¹), establishing a clear quantitative hierarchy among hindered phenolic antioxidants in biologically relevant membrane environments [1].

lipid peroxidation membrane antioxidant phospholipid bilayer

Steric Constraint Quantification: Methoxy Dihedral Angle and Rate Constant Correlation

X-ray crystallographic analysis establishes that the para-methoxy group in TMMP (VIc) is twisted out of the aromatic plane with a dihedral angle (θ) of 89°, effectively eliminating orbital overlap between the oxygen 2p lone pair and the aromatic π-system [1]. This geometric constraint yields a peroxyl radical scavenging rate constant (k₁) of 3.9 × 10⁵ M⁻¹ s⁻¹. In contrast, structurally related compounds with progressively smaller dihedral angles exhibit substantially higher rate constants: 6-hydroxy-2,2,5,7,8-pentamethylchromene (θ = 38°, k₁ = 2.5 × 10⁶ M⁻¹ s⁻¹), 6-hydroxy-2,2,5,7,8-pentamethylchroman (θ = 17°, k₁ = 3.8 × 10⁶ M⁻¹ s⁻¹), and 2,3-dihydro-5-hydroxy-2,2,4,6,7-pentamethylbenzofuran (θ = 6°, k₁ = 5.7 × 10⁶ M⁻¹ s⁻¹) [1]. The 14.6-fold difference in k₁ across this series correlates directly with decreasing θ, demonstrating that TMMP represents the extreme end of the stereoelectronic spectrum.

stereoelectronic effects X-ray crystallography structure-activity relationship

Kinetic Isotope Effect Comparison: TMMP vs α-Tocopherol, DBHA, and BHT

In hydrogen-transfer reactions with peroxyl radicals, the deuterium kinetic isotope effect (KIE) for TMMP is 10.6, which is substantially higher than that of α-tocopherol (KIE = 4.0), 2,6-di-tert-butyl-4-methoxyphenol (DBHA, KIE = 9.4), and 2,6-di-tert-butyl-4-methylphenol (BHT, KIE = 6.8) [1]. The elevated KIE value for TMMP indicates a greater contribution from quantum mechanical tunneling in the hydrogen atom transfer step, consistent with a higher and narrower reaction barrier arising from reduced phenoxyl radical stabilization.

deuterium kinetic isotope effect hydrogen atom transfer quantum tunneling

O-H Bond Dissociation Energy Anomaly: Experimental vs Calculated BDE Divergence

Equilibration studies using EPR spectroscopy reveal that TMMP exhibits an O-H bond dissociation energy (BDE) that deviates markedly from values predicted by standard additive substituent contribution rules [1]. While most substituted phenols follow predictable BDE trends based on fixed contributions from each substituent, TMMP—designated as the sterically crowded 4-methoxytetramethylphenol (5b)—is the only compound in the examined series for which the experimental BDE differs remarkably from the calculated value [1]. This anomaly arises directly from the perpendicular orientation of the para-methoxy group, which prevents the resonance stabilization that would otherwise be predicted by simple additivity models.

bond dissociation energy EPR spectroscopy substituent additivity

EPR/ESR Spectral Characterization: Definitive Radical Spin Density Distribution

TMMP has been extensively characterized as a model compound for investigating the structure and spin density distribution of phenoxyl radicals using Electron Spin Resonance (ESR/EPR) spectroscopy. The compound's fully methylated phenolic core with a para-methoxy group provides a well-defined, sterically constrained system for which EPR spectral parameters have been systematically measured and catalogued in authoritative spectral databases, including the AIST Spectral Database for Organic Compounds (SDBS) [1]. The steric and electronic properties imposed by the four methyl groups make TMMP an ideal probe for quantifying the relationship between radical stability, unpaired spin density distribution at ortho methyl groups, and antioxidant reactivity [2].

phenoxyl radical EPR spectroscopy spin density

Validated Application Scenarios for 4-Methoxy-2,3,5,6-tetramethylphenol Based on Quantitative Evidence


Stereoelectronic Control Studies in Vitamin E Analog Research

TMMP is the optimal negative control for investigations of stereoelectronic effects on antioxidant potency. Its perpendicular para-methoxy group (θ = 89°) produces a k₁ of 3.9 × 10⁵ M⁻¹ s⁻¹, representing the baseline activity when orbital overlap is completely abolished [1]. Researchers comparing novel chroman, benzofuran, or chromene derivatives can quantitatively benchmark their compounds' conformational constraint against TMMP's 'perpendicular' reference point, using the established correlation between dihedral angle and log(k₁) [1].

Membrane Antioxidant Activity Screening in Phospholipid Bilayer Systems

For studies of lipid peroxidation in biomimetic membrane systems, TMMP provides a kinetically distinct comparator within the polyalkyl-4-methoxyphenol series. Its kinh value of 2.1 × 10³ M⁻¹ s⁻¹ in DLPC bilayers [2] establishes the lower bound of activity for this structural class, enabling precise structure-activity relationship (SAR) analysis when evaluating the membrane-partitioning and antioxidant efficacy of novel lipophilic phenolic compounds.

Hydrogen Atom Transfer Tunneling and Kinetic Isotope Effect Investigations

TMMP's elevated deuterium KIE of 10.6 [3] makes it the preferred substrate for mechanistic studies of quantum tunneling in hindered phenolic hydrogen atom transfer reactions. Compared to BHT (KIE = 6.8) or α-tocopherol (KIE = 4.0), TMMP provides a more pronounced isotopic signal, facilitating experimental discrimination between tunneling-dominated and classical transition-state pathways in peroxyl radical scavenging.

Computational Chemistry: Calibration of BDE Prediction Methods for Sterically Congested Phenols

TMMP serves as a critical benchmark compound for validating density functional theory (DFT) and other computational methods for predicting O-H bond dissociation energies. Because TMMP's experimental BDE deviates significantly from values predicted by simple substituent additivity rules [4], it provides a stringent test case for computational approaches that must correctly account for conformational effects on radical stabilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,3,5,6-tetramethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.